6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine
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Overview
Description
6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a bromine atom and a methyl group attached to a pyridopyrimidine core, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine typically involves several key steps:
Starting Material: The synthesis begins with 2-aminonicotinonitrile.
Bromination: The aromatic ring is brominated to introduce the bromine atom.
Condensation and Cyclization: The brominated intermediate undergoes condensation and cyclization reactions to form the pyridopyrimidine core.
Dimroth Rearrangement: The final step involves a Dimroth rearrangement to yield the desired product.
Microwave irradiation has been employed in some synthetic routes to improve yields and reduce the formation of undesirable by-products . This method is efficient and library-friendly, making it suitable for industrial-scale production.
Chemical Reactions Analysis
6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include dimethylformamide dimethylacetal, bromine, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anticancer compounds.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Pharmaceuticals: It serves as an intermediate in the production of drugs with various pharmacological activities.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects . For example, it may inhibit specific kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
6-Bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives, such as:
Palbociclib: A breast cancer drug that also contains a pyridopyrimidine core.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Ribociclib: Another selective CDK4/6 inhibitor used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7BrN4 |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-4-methylpyrido[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C8H7BrN4/c1-4-6-2-5(9)3-11-7(6)13-8(10)12-4/h2-3H,1H3,(H2,10,11,12,13) |
InChI Key |
FQHGXMKIVMBTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=NC(=N1)N)Br |
Origin of Product |
United States |
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